2-Phenyl-5,7-diazaspiro[3.4]octane-6,8-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,7-diazaspiro[3.4]octane-6,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research settings. large-scale synthesis would generally follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5,7-diazaspiro[3.4]octane-6,8-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
2-Phenyl-5,7-diazaspiro[3.4]octane-6,8-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Phenyl-5,7-diazaspiro[3.4]octane-6,8-dione involves its interaction with specific molecular targets. For instance, it has been studied for its ability to inhibit certain enzymes, such as the SARS-CoV-2 main protease (Nsp5), which is crucial for viral replication . The compound’s spirocyclic structure allows it to fit into the active site of the enzyme, blocking its activity and thereby exerting its antiviral effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Phenyl-5,7-diazaspiro[3.4]octane-6,8-dione include:
2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride: A derivative with an amino group, used in similar research applications.
5,7-Diazaspiro[3.4]octane-6,8-dione: A simpler analog without the phenyl group, used as a precursor in various syntheses.
Uniqueness
What sets this compound apart is its phenyl group, which can enhance its biological activity and binding affinity to molecular targets. This makes it a valuable compound for drug discovery and other advanced research applications .
Properties
IUPAC Name |
2-phenyl-5,7-diazaspiro[3.4]octane-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-10-12(14-11(16)13-10)6-9(7-12)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBXONCCVVRFNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12C(=O)NC(=O)N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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